Quinagolide is a non-ergot-derived dopamine agonist with a high affinity for dopamine D2 receptors. [] It is classified as an octahydrobenzo(g)quinoline. [] Quinagolide is a valuable tool in scientific research, particularly in studies related to hyperprolactinemia, pituitary adenomas, and mammary gland physiology in dairy cows.
Quinagolide is a potent dopamine D2 receptor agonist primarily utilized in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. This compound is particularly effective in managing prolactinomas, which are benign tumors of the pituitary gland that secrete excess prolactin. Quinagolide's mechanism involves mimicking the action of dopamine, thereby inhibiting prolactin secretion from the pituitary gland. It is classified under the category of non-ergoline dopamine agonists, distinguishing it from other treatments like bromocriptine and cabergoline, which are ergot-derived .
Quinagolide was first synthesized in the 1990s and has since been extensively studied for its pharmacological properties. It is classified as a selective dopamine D2 receptor agonist, which means it preferentially activates these receptors to exert its therapeutic effects. The compound is marketed under various trade names, including Norprolac. Its classification as a non-ergoline compound makes it a favorable option for patients who may experience side effects from ergot-derived medications .
The synthesis of quinagolide has been approached through various methodologies, with significant advancements made over the years.
Quinagolide's molecular formula is , with a molecular weight of approximately 313.42 g/mol. The compound exhibits a complex three-dimensional structure that allows it to effectively bind to dopamine receptors.
The stereochemistry plays a crucial role in its pharmacological activity, with specific configurations being more effective at activating dopamine receptors compared to others .
Quinagolide undergoes several chemical reactions during its synthesis:
These reactions are meticulously controlled to ensure high yields and selectivity towards the desired product .
Quinagolide functions primarily through its agonistic action on dopamine D2 receptors located in the pituitary gland.
This mechanism highlights quinagolide's role as a targeted therapy for conditions associated with excessive prolactin production.
Quinagolide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate administration routes for therapeutic use .
Quinagolide is primarily used in clinical settings for:
Ongoing studies continue to investigate its efficacy compared to other dopamine agonists, contributing to a better understanding of its role in endocrine therapy .
Quinagolide (developmental code CV 205-502) emerged from Sandoz/Novartis research programs in the 1980s, with the first synthesis disclosed in European patent EP0077754 in 1983 [4]. Designed as a structural hybrid between ergoline scaffolds and apomorphine, it retained potent dopaminergic activity while eliminating ergot-related liabilities. Initial clinical studies demonstrated prolactin normalization rates of 45–100% in prolactinoma patients, with 50% of bromocriptine-resistant cases responding favorably [1]. The compound received its first global approval in South Africa in 1997, followed by European Medicines Agency (EMA) endorsement [3] [5].
Pharmacologically, quinagolide is classified as a high-affinity, selective dopamine D2 receptor agonist (Ki = 0.3 nM), with 100-fold lower affinity for D1 receptors. Its efficacy stems from preferential binding to anterior pituitary lactotroph D2 receptors, inhibiting adenylate cyclase and suppressing prolactin transcription and secretion. In vivo studies confirm dose-dependent prolactin reduction within 2 hours post-administration, persisting ≥24 hours due to prolonged receptor occupancy [1] [5] [9]. Key milestones include:
Table 1: Comparative Pharmacokinetic Parameters of Dopamine Agonists [5] [6]
Parameter | Quinagolide | Bromocriptine | Cabergoline |
---|---|---|---|
D2 Receptor Affinity (nM) | 0.3 | 1.5 | 0.7 |
Bioavailability | 4% | 6% | 60% |
Tmax (h) | 0.5-1 | 1-3 | 2-3 |
Half-life (h) | 17 (steady state) | 3-8 | 63-110 |
Metabolism | Sulfation/Glucuronidation | CYP3A4 | CYP3A4 |
Quinagolide hydrochloride (C20H33N3O3S·HCl) has a molecular weight of 432.0 g/mol and the IUPAC name (3R,4aR,10aS)-3-[(diethylsulfamoyl)amino]-1-propyl-1H,2H,3H,4H,4aH,5H,10H,10aH-benzo[g]quinolin-6-ol hydrochloride [6] [9]. Its structure comprises a rigid octahydrobenzo[g]quinoline scaffold with three chiral centers, necessitating stereoselective synthesis. The bioactive enantiomer exhibits (3R,4aR,10aS) configuration, though clinical formulations use the racemate [4] [9].
Critical molecular properties include:
Synthesis: Original laboratory routes required 14 steps from 5-methoxy-2-tetralone, limiting scalability. Novartis optimized a 6-step industrial process starting from 1,6-dimethoxynaphthalene, featuring:
Recent advances include enzymatic resolution and iminium ion reduction for asymmetric synthesis of the (-)-enantiomer (Comparini et al., 2023) [4]. The structural absence of an ergoline moiety minimizes serotonergic and α-adrenergic off-target effects, distinguishing it from ergot derivatives like bromocriptine [1] [5].
Quinagolide’s regulatory approvals demonstrate significant geographical variability:
Table 2: Global Regulatory Status of Quinagolide [1] [4] [5]
Region | Approval Status | Trade Name(s) | Indications |
---|---|---|---|
European Union | Approved | Norprolac® | Hyperprolactinemia, prolactinoma |
Canada | Approved | Norprolac® | Idiopathic/pituitary hyperprolactinemia |
South Africa | Approved (1997) | Norprolac® | Hyperprolactinemia |
United Kingdom | Approved | Norprolac® | Prolactinoma, hyperprolactinemia |
United States | Not approved | – | – |
Japan | Not approved | – | – |
EMA approval covers hyperprolactinemia management (idiopathic or pituitary adenoma-derived), with extensions for endometriosis-associated pain in some markets . The U.S. FDA non-approval stems from regulatory complexities rather than efficacy concerns, as quinagolide is commercially available in 30+ countries. Recent developments include Breakthrough Therapy Designation in China for Hope Medicine’s prolactin receptor inhibitor HMI-115 (2024), reflecting renewed interest in prolactin-targeted therapies [10].
Regulatory disparities arise from divergent requirements for clinical data and pharmacovigilance. The EMA accepts smaller, region-specific trials, while FDA demands larger global studies. Quinagolide’s inclusion in endometriosis pain pipelines (e.g., Ferring Pharmaceuticals) suggests potential label expansions, though phase III trials remain pending [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7